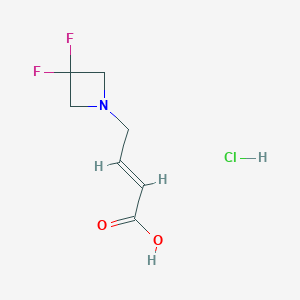
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride typically involves the formation of the difluoroazetidine ring followed by the introduction of the but-2-enoic acid moiety. One common method involves the difluoromethylation of azetidine precursors using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to enhance the efficiency and yield of the reaction. The precise conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoroazetidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Difluoroazetidine hydrochloride: Shares the difluoroazetidine ring but lacks the but-2-enoic acid moiety.
Phenylephrine Related Compound F: Contains a different core structure but may have similar functional groups.
Positronium hydride: An exotic molecule with different applications but interesting for comparison due to its unique properties.
Uniqueness
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride is unique due to the combination of the difluoroazetidine ring and the but-2-enoic acid moiety, which imparts distinct chemical and biological properties
Biologische Aktivität
(2E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Activity
The biological activity of this compound has been primarily studied in the context of its potential as a therapeutic agent. Below are key areas of activity:
1. Inhibition of Enzymatic Activity
Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has shown promise as a selective inhibitor of specific kinases, which are crucial in various signaling pathways related to cancer and inflammation .
2. Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties. In vitro assays have demonstrated effectiveness against a range of bacterial strains, indicating potential applications in treating infections .
3. Cytotoxicity and Antitumor Activity
In cell line studies, the compound has displayed cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, which could be leveraged for cancer therapy .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluoroazetidinyl moiety plays a critical role in modulating receptor interactions and enzyme activities.
Case Study 1: Antitumor Efficacy
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The findings suggested that the compound could induce apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In another study examining antimicrobial efficacy, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Summary
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1508257-75-7 |
| Molecular Weight | 213.61 g/mol |
| Purity | 98% |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Eigenschaften
Molekularformel |
C7H10ClF2NO2 |
|---|---|
Molekulargewicht |
213.61 g/mol |
IUPAC-Name |
(E)-4-(3,3-difluoroazetidin-1-yl)but-2-enoic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-7(9)4-10(5-7)3-1-2-6(11)12;/h1-2H,3-5H2,(H,11,12);1H/b2-1+; |
InChI-Schlüssel |
UWYBJVXBVZGECL-TYYBGVCCSA-N |
Isomerische SMILES |
C1C(CN1C/C=C/C(=O)O)(F)F.Cl |
Kanonische SMILES |
C1C(CN1CC=CC(=O)O)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















